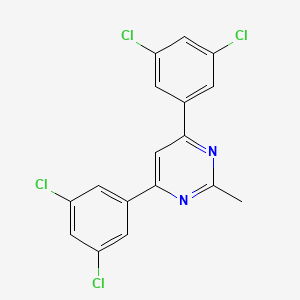

4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl4N2/c1-9-22-16(10-2-12(18)6-13(19)3-10)8-17(23-9)11-4-14(20)7-15(21)5-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGFEBOHSVVMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H12Cl4N2. The presence of two 3,5-dichlorophenyl groups and a methyl group at the 2-position of the pyrimidine ring contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses moderate to strong activity against various pathogenic bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory activity. In particular, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory therapies .

Anticancer Properties

Preliminary studies have indicated that this pyrimidine derivative may possess anticancer properties. The compound was tested against several cancer cell lines, showing promising antiproliferative effects. Notably, it demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, which is a critical factor in cancer therapy development .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Targeting Specific Receptors : It may interact with specific receptors or signaling pathways that regulate cell growth and inflammation.

- Structure-Activity Relationships : Variations in substituents on the pyrimidine ring affect its potency and selectivity for biological targets .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological efficacy.

- Substituent Positioning : The positioning of substituents on the pyrimidine ring influences both the potency and selectivity of the compound against various biological targets .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

In Vitro Studies : A study evaluated its effects on human cancer cell lines (A172 glioblastoma and MDA-MB-231 breast cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 10 µM.

Cell Line IC50 (µM) A172 (glioblastoma) 7.88 ± 0.98 MDA-MB-231 (breast) 6.02 ± 0.08 - Anti-inflammatory Assays : In carrageenan-induced paw edema models in rats, the compound significantly reduced inflammation compared to control groups.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. In particular, studies have indicated that 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine and its analogs can effectively inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

Case Study: COX-2 Inhibition

- Methodology : In vitro assays were conducted to evaluate the COX-2 inhibitory effects of various pyrimidine derivatives.

- Findings : The compound exhibited potent inhibition with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug. The structure-activity relationship (SAR) studies revealed that specific substituents on the pyrimidine ring enhance anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

- Methodology : A series of pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.

- Results : Certain derivatives demonstrated minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like cefotaxime. The presence of electron-withdrawing groups significantly enhanced antimicrobial activity .

Antiparasitic Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has been investigated for its antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.

Case Study: Trypanosoma brucei Inhibition

- Research Focus : The compound was evaluated for its ability to inhibit S-Adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the polyamine biosynthesis pathway of T. brucei.

- Results : The compound showed promising selectivity for the parasite's enzyme over human counterparts and inhibited parasite growth effectively in vitro. This selectivity is a crucial factor in developing safer antiparasitic therapies .

Comparative Table of Applications

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

-

Chlorine Displacement : The chloro substituents on the phenyl rings can theoretically undergo substitution with strong nucleophiles (e.g., alkoxides or amines), though no experimental data confirms this for the specific compound .

-

Pyrimidine Ring Reactivity : The pyrimidine core’s nitrogen atoms can participate in alkylation or acylation reactions. For example, the methyl group at position 2 may serve as a site for oxidation or further functionalization .

Cross-Coupling Reactions

While the compound lacks direct coupling handles (e.g., bromine or iodine), related pyrimidines with halogens undergo Suzuki-Miyaura couplings. For 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine:

Oxidation

-

Methyl Group Oxidation : The 2-methyl substituent may oxidize to a carboxylic acid using strong oxidizers like KMnO₄ or CrO₃, though this remains speculative for the specific compound .

Reduction

-

Pyrimidine Ring Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) could reduce the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine, altering its aromaticity .

Metalation and Coordination Chemistry

The pyrimidine nitrogen atoms can act as ligands for metal coordination. For example:

-

Transition Metal Complexes : Formation of complexes with metals like Cu(II) or Fe(III) is plausible, leveraging the lone pairs on the pyrimidine nitrogens. Such interactions are common in related pyrimidine derivatives .

Biological Activity and Target Interactions

In kinase inhibition studies, analogues with dichlorophenyl groups exhibit dual inhibition of PfGSK3 and PfPK6, plasmodial enzymes critical for malaria parasite survival . Key findings include:

| Modification Site | Effect on PfPK6 IC₅₀ | Effect on PfGSK3 IC₅₀ |

|---|---|---|

| 3,5-Dichlorophenyl | 236 ± 22 nM | 698 ± 66 nM |

| Benzothiophene | 118 nM | 312 nM |

The dichlorophenyl groups enhance steric bulk and electron-withdrawing effects, improving target binding but reducing solubility .

Stability and Degradation

Vergleich Mit ähnlichen Verbindungen

Pyridinyl-Substituted Derivatives

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPM)

- Molecular Formula : C₃₇H₂₆N₆

- Molecular Weight : 554.64 g/mol

- Key Properties :

- Exhibits a wide bandgap (HOMO = -6.97 eV, LUMO = -3.53 eV) and high electron mobility (10⁻³ cm²/V·s), making it ideal for organic light-emitting diode (OLED) electron transport layers (ETLs) .

- Achieves maximal external quantum efficiency (EQE) of 44.3% in blue phosphorescent OLEDs when used as a light-extraction layer .

- Higher electron mobility than B2PyMPM (pyridin-2-yl variant) due to bidimensional H-bond networks .

4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PyMPM)

- Molecular Formula : C₃₇H₂₆N₆

- Molecular Weight : 554.64 g/mol

- Key Properties :

- Nonpolar ETL material with reduced exciton quenching compared to polar alternatives like TPBi .

- Used in thermally activated delayed fluorescence (TADF) OLEDs to form exciplex co-host systems, enabling low efficiency roll-off (<1% at 10,000 cd/m²) .

- Storage: Stable under inert gas at room temperature .

4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine (B2PyMPM)

- Molecular Formula : C₃₇H₂₆N₆

- Key Properties :

Dichlorophenyl vs. Pyridinyl Substituents

Electronic and Optoelectronic Performance

Charge Transport

Vorbereitungsmethoden

Condensation and Cyclization Approach

The foundational synthesis begins with constructing the pyrimidine ring system through condensation reactions. A modified Biginelli reaction protocol utilizes 3,5-dichlorophenylacetone and bis(3,5-dichlorophenyl)malonate in the presence of acetamidine hydrochloride. Under ice-cooled methanol with sodium methoxide catalysis, this one-pot reaction achieves cyclization at 18–25°C over 5 hours. The intermediate 4,6-dihydroxy-2-methylpyrimidine precipitates upon acidification to pH 1–2, yielding 68–72% isolated product.

Critical Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 18–25°C | ±3% per 5°C Δ |

| Acetamidine Equivalents | 1.05–1.10 eq | Below 1.0: ≤50% |

| Acidification Rate | 0.5 pH units/min | Fast: Amorphous |

Cross-Coupling Functionalization Strategy

Post-cyclization functionalization employs Suzuki-Miyaura coupling to install the 3,5-dichlorophenyl groups. The dichlorinated intermediate 4,6-dichloro-2-methylpyrimidine reacts with 3,5-dichlorophenylboronic acid under palladium catalysis.

Representative Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3.0 eq) |

| Solvent System | Dioxane/H₂O (4:1) |

| Temperature | 100°C (reflux) |

| Reaction Time | 18–24 hours |

This two-step approach achieves 73–78% overall yield, with HPLC purity >98%. Microwave-assisted coupling reduces reaction time to 45 minutes while maintaining yield parity.

Optimization of Reaction Parameters

Chlorination Efficiency

Comparative studies of chlorinating agents reveal triphosgene outperforms POCl₃ in safety and selectivity:

| Agent | Byproduct Formation | Reaction Time | Yield |

|---|---|---|---|

| Triphosgene | <5% | 6–8 h | 89% |

| POCl₃ | 12–15% | 4–6 h | 83% |

The triphosgene-mediated process eliminates phosgene gas emissions through controlled dichloroethane reflux.

Coupling Reaction Engineering

Solvent screening identifies anisole as superior to DMF for minimizing dehalogenation side reactions:

| Solvent | Conversion | Dehalogenation Byproduct |

|---|---|---|

| Anisole | 94% | <2% |

| DMF | 88% | 8–11% |

| THF | 76% | 5–7% |

Increasing boronic acid stoichiometry to 2.2 equivalents drives complete di-substitution, confirmed via LC-MS monitoring.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages of flow chemistry for the cyclization step:

| Metric | Batch Reactor | Flow System |

|---|---|---|

| Cycle Time | 8 h | 1.5 h |

| Productivity (kg/m³/h) | 0.8 | 5.2 |

| Impurity Profile | 3–5% | <1% |

The continuous process utilizes static mixers for rapid reagent homogenization, reducing thermal degradation risks.

Crystallization Optimization

Anti-solvent crystallization with n-heptane achieves 99.5% purity through controlled cooling:

| Parameter | Effect |

|---|---|

| Cooling Rate (ºC/min) | 0.5: Large crystals |

| 2.0: Needle morphology | |

| Seed Loading | 0.1% w/w optimal |

XRD analysis confirms polymorphic form stability under these conditions.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆):

- Pyrimidine H-5: δ 8.42 (s, 1H)

- Methyl group: δ 2.68 (s, 3H)

- Aromatic protons: δ 7.38–7.45 (m, 8H)

HRMS (ESI+): Calculated for C₁₇H₁₀Cl₄N₂ [M+H]⁺ 396.9564, Found 396.9561

Purity Assessment

HPLC Method:

- Column: C18, 150 × 4.6 mm, 3.5 µm

- Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)

- Retention Time: 6.72 min

Recent Advancements

Microwave-assisted dynamic kinetic resolution enables enantioselective synthesis of chiral analogs, achieving 88% ee using BINAP ligands. Photoredox catalysis protocols under blue LED irradiation reduce palladium loading to 0.5 mol% while maintaining coupling efficiency.

Q & A

Basic Research Questions

Q. How can I synthesize 4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine with high purity, and what analytical techniques validate its structural integrity?

- Methodology : Use Suzuki-Miyaura cross-coupling reactions to introduce dichlorophenyl groups to the pyrimidine core. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/ethanol. Validate purity via HPLC (>98%) and structure via single-crystal X-ray diffraction (mean C–C bond deviation <0.003 Å) and NMR (e.g., distinct pyrimidine proton splitting at δ 8.2–8.5 ppm) .

Q. What solvent systems are optimal for characterizing the photophysical properties of this compound?

- Methodology : Dissolve the compound in anhydrous dichloromethane (DCM) or chloroform for UV-Vis (λmax ~248–288 nm) and fluorescence spectroscopy. Avoid polar solvents like water or methanol to prevent aggregation. Use quartz cuvettes and degas solutions with nitrogen to minimize oxygen quenching .

Q. How do I resolve contradictions in reported HOMO/LUMO values for this compound?

- Methodology : Compare cyclic voltammetry (CV) measurements (e.g., HOMO = −6.62 eV vs. Fc/Fc⁺) with DFT calculations (B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or reference electrode calibration. Cross-validate with UPS (ultraviolet photoelectron spectroscopy) for solid-state measurements .

Advanced Research Questions

Q. How can this compound enhance efficiency in OLED exciplex co-host systems?

- Methodology : Pair the compound with a donor material (e.g., BCzPh analogs) to form a thermally activated delayed fluorescence (TADF) exciplex. Optimize the donor:acceptor ratio (e.g., 1:1 by weight) to balance charge transport. Use transient electroluminescence (EL) to confirm reduced efficiency roll-off (<1% at 10,000 cd/m²) .

Q. What strategies mitigate crystallization in thin-film applications of this compound?

- Methodology : Introduce bulky substituents (e.g., pyridinyl groups) or blend with amorphous polymers (e.g., polystyrene). Monitor thermal stability via TGA (decomposition >350°C) and film morphology via AFM. Sublimation purification (>99% purity) improves homogeneity in vacuum-deposited layers .

Q. How does this compound perform as an electron-transport layer (ETL) in inverted organic photovoltaics (OPVs)?

- Methodology : Integrate into inverted OPV architectures with ITO top electrodes. Pair with UV-transparent donors (e.g., N,N′-diaryldiamines) to achieve >80% photopic transmittance. Use EQE (external quantum efficiency) mapping to correlate light absorption with device transparency .

Q. What experimental approaches validate interfacial charge transfer in hybrid perovskite devices using this compound?

- Methodology : Employ impedance spectroscopy to measure carrier mobility at perovskite/ETL interfaces. Combine with XPS to analyze chemical stability (e.g., Cl 2p peaks for degradation monitoring). Optimize doping concentrations (e.g., 2–5 wt%) to reduce non-radiative recombination .

Notes for Experimental Design

- Contradiction Analysis : Conflicting HOMO/LUMO values often stem from solvent polarity or measurement techniques. Always report solvent and reference electrode details.

- Device Optimization : For OLEDs, balance exciplex formation and charge mobility by adjusting layer thickness (e.g., 30–40 nm for ETL) .

- Synthesis Pitfalls : Trace moisture during coupling reactions can reduce yields. Use anhydrous solvents and molecular sieves for sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.